2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXMAABJIDBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with β-keto esters or β-diketones.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the pyridazinone core in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the pyridazinone core to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone core, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, ethers, esters
Scientific Research Applications
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide has shown potential in various scientific research applications:
Medicinal Chemistry: The compound has been studied for its biological activities, including anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as an inhibitor of certain enzymes involved in disease pathways.
Material Science: The compound's unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Agricultural Chemistry: It has been explored for its use as a pesticide or herbicide due to its ability to disrupt the growth of certain pests and weeds.
Mechanism of Action
The mechanism by which 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide exerts its effects involves the interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzyme active sites, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Analogs
Key Observations :
- Core Modifications: The target compound’s pyridazinone scaffold differs from pyrrolo-pyridazinones (e.g., 7b, 5c) and thiazole derivatives (e.g., Compound 13), which exhibit higher melting points due to increased aromaticity or rigidity .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 5c, trifluoromethyl in LBJ-13) enhance thermal stability but may reduce solubility. The p-tolyl group in the target compound balances lipophilicity and metabolic stability .
- Synthetic Yields: The target compound’s analogs show variable yields (42–77.76%), influenced by reaction conditions (e.g., reflux in acetic acid for pyrrolo-pyridazinones vs. ethanol for thiazole derivatives ).
Key Observations :
- Anti-inflammatory Pathways: The target compound’s pyridazinone core aligns with COX-inhibitory analogs , whereas thiazole derivatives (e.g., Compound 13) target MMPs, suggesting divergent mechanisms .
- Immunomodulation: LBJ-13’s cyanopyridine scaffold demonstrates IDO1 inhibition, a novel target in cancer immunotherapy, unlike the classical pyridazinone activities .
- Structural-Activity Relationships (SAR) : The acetamide moiety is critical across analogs, but substituents (e.g., p-tolyl vs. trifluoromethyl) dictate target specificity. For example, electron-deficient groups in LBJ-13 enhance IDO1 binding .
Biological Activity
2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a p-tolyl group and an acetamide functional group. Its structure is pivotal for its interactions with biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazine ring, p-tolyl group, acetamide | Anti-inflammatory, anticancer, antimicrobial |
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. The compound's ability to modulate the activity of these enzymes is crucial for its therapeutic potential in treating inflammatory diseases.
Anticancer Effects
Research indicates that similar pyridazine derivatives may inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or the inhibition of cell growth through interactions with DNA and proteins. In vitro studies have shown that compounds with similar structures can exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells .
Case Study:
In a study evaluating the cytotoxic effects of pyridazine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that it may possess activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still emerging.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition: The compound may bind to specific enzymes involved in inflammatory responses or cancer progression, modulating their activity.
- DNA Interaction: Its structure allows for potential interactions with DNA, leading to alterations in gene expression related to cell proliferation and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the pyridazine core followed by acetamide substitution. The synthetic route is crucial for optimizing yield and purity for biological testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core. Key steps include:
- Amide coupling : Reacting 6-oxo-3-(p-tolyl)pyridazine with chloroacetyl chloride under anhydrous conditions, followed by nucleophilic substitution with ammonia or amine derivatives.
- Condition optimization : Temperature (40–60°C), solvent choice (DMF or THF), and reaction time (8–12 hours) are critical for yield maximization. Post-synthesis purification via column chromatography or recrystallization is recommended .
- Analytical validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., pyridazinone carbonyl peak at ~168 ppm) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Assign peaks for the p-tolyl aromatic protons (δ 7.2–7.4 ppm) and pyridazinone NH (δ 10.2–10.5 ppm).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 283.3 [M+H]).
- HPLC : Monitor purity with a gradient elution system (retention time ~6.2 min under optimized conditions) .
Q. What structural features influence its chemical reactivity?
- Methodological Answer : Reactivity is governed by:
- Pyridazinone ring : The electron-deficient carbonyl group facilitates nucleophilic attack at the C4 position.
- Acetamide side chain : Susceptible to hydrolysis under acidic/basic conditions.
- p-Tolyl substituent : Enhances lipophilicity and steric effects, impacting regioselectivity in substitution reactions .
Advanced Research Questions
Q. What strategies address low yields in amide coupling steps during synthesis?
- Methodological Answer :
- Catalyst screening : Use HOBt/DCC or EDCI/HOAt to reduce racemization and improve coupling efficiency.
- Solvent optimization : Switch to DCM for better solubility of intermediates.
- In-situ monitoring : Employ TLC (silica gel, UV detection) to track reaction progress and adjust stoichiometry dynamically .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Methodological Answer : Preliminary studies on analogs suggest:
- Enzyme inhibition : Test against human leukocyte elastase (HLE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). IC values <10 µM indicate potency.
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).
- Table: Bioactivity Data for Analogous Compounds
| Activity Type | Cell Line/Model | IC/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 µM | |
| Anti-inflammatory | Macrophage | ↓ TNF-α (40%), ↓ IL-6 (35%) |
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with thiophenyl) to identify SAR trends.
- Data triangulation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking (Autodock Vina) to reconcile discrepancies .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use SwissADME or pkCSM to estimate logP (~2.1), solubility (LogS = -3.2), and CYP450 inhibition.
- Metabolic stability : Simulate phase I metabolism (e.g., cytochrome P450 isoforms) using StarDrop software.
- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
